molecular formula C10H14O3 B2961166 Methyl 6-oxospiro[2.5]octane-5-carboxylate CAS No. 2012890-04-7

Methyl 6-oxospiro[2.5]octane-5-carboxylate

Cat. No.: B2961166
CAS No.: 2012890-04-7
M. Wt: 182.219
InChI Key: BFCRZRFICHHRGV-UHFFFAOYSA-N
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Description

Methyl 6-oxospiro[2.5]octane-5-carboxylate is a chemical compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol. It is a liquid at room temperature and is known for its utility in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that involve the use of catalysts to improve yield and purity. The production process is optimized to ensure the efficient conversion of raw materials into the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-oxospiro[2.5]octane-5-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Methyl 6-oxospiro[2.5]octane-5-carboxylate is widely used in scientific research due to its unique chemical properties. It finds applications in:

  • Chemistry: As a building block for the synthesis of more complex organic molecules.

  • Biology: In the study of enzyme inhibitors and other biological targets.

  • Medicine: In the development of pharmaceuticals and therapeutic agents.

  • Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Methyl 6-oxospiro[2.5]octane-5-carboxylate is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • Methyl 6-oxospiro[2.5]octane-1-carboxylate

  • Methyl 6-oxospiro[2.5]octane-2-carboxylate

  • Methyl 6-oxospiro[2.5]octane-3-carboxylate

These compounds share structural similarities but differ in their functional groups and reactivity, making each compound unique in its applications and properties.

Properties

IUPAC Name

methyl 6-oxospiro[2.5]octane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-13-9(12)7-6-10(4-5-10)3-2-8(7)11/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCRZRFICHHRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(CCC1=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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